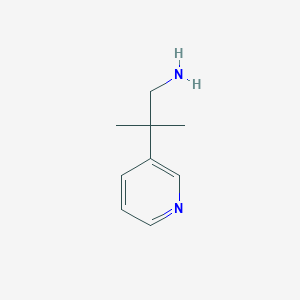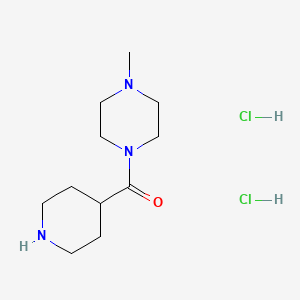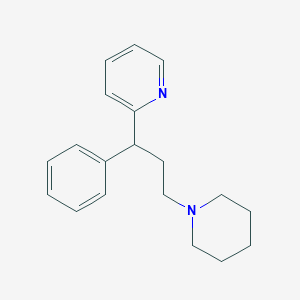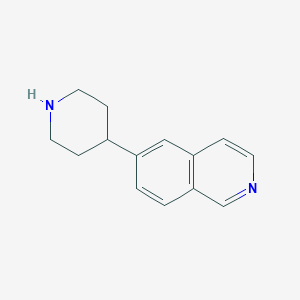
2-Methyl-2-(pyridin-3-YL)propan-1-amine
Übersicht
Beschreibung
“2-Methyl-2-(pyridin-3-YL)propan-1-amine” is an amine derivative that can be used as a pharmaceutical intermediate . It has a molecular weight of 150.22 . The compound is typically stored in a dark, dry place at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 . This indicates that the compound has a molecular structure with 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 0.9800 g/mL at 25°C . The boiling point is predicted to be 212.7±15.0 °C .Wirkmechanismus
The mechanism of action of 2-Methyl-2-(pyridin-3-YL)propan-1-amine involves the inhibition of monoamine oxidase, which is an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate neurotransmitter levels in the brain. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in regulating mood, motivation, and cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-2-(pyridin-3-YL)propan-1-amine in lab experiments is its ability to selectively inhibit the activity of monoamine oxidase. This compound has been shown to have a higher affinity for the type A isoform of monoamine oxidase, which is primarily responsible for the breakdown of serotonin and norepinephrine. This selectivity may make this compound a useful tool for investigating the role of these neurotransmitters in various neurological disorders.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the selectivity of this compound for monoamine oxidase type A may limit its usefulness in investigating the role of other neurotransmitters in neurological disorders.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-2-(pyridin-3-YL)propan-1-amine. One area of interest is its potential use in the treatment of depression and other mood disorders. Studies have shown that this compound can increase the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in regulating mood. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Another area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that this compound can increase the levels of dopamine, which is a neurotransmitter that is involved in regulating movement. Additionally, this compound has been shown to have neuroprotective properties, which may protect against the degeneration of dopaminergic neurons in the brain.
Finally, there is interest in investigating the potential use of this compound in combination with other drugs for the treatment of various neurological disorders. For example, this compound may be used in combination with selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression, or with levodopa for the treatment of Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been investigated for its potential use in the treatment of depression, Parkinson's disease, and Alzheimer's disease. Its mechanism of action involves the inhibition of monoamine oxidase, which leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pyridin-3-YL)propan-1-amine has been investigated for its potential therapeutic applications in various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. This compound is known to inhibit the activity of monoamine oxidase, which is an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,7-10)8-4-3-5-11-6-8/h3-6H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSBKTMKKKURHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020087-85-7 | |
| Record name | 2-methyl-2-(pyridin-3-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)

![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

![(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3201677.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3201686.png)
![1H-Pyrazole-3-carbonitrile, 5-amino-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3201691.png)
![1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole](/img/structure/B3201692.png)


![[1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonic acid, 8-fluoro-5-methoxy-](/img/structure/B3201715.png)
